molecular formula C18H21N3O B5612280 1-isonicotinoyl-4-(2-methylbenzyl)piperazine

1-isonicotinoyl-4-(2-methylbenzyl)piperazine

Cat. No. B5612280
M. Wt: 295.4 g/mol
InChI Key: VQMRHTKBSVKKOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylpiperazine derivatives, including compounds related to 1-isonicotinoyl-4-(2-methylbenzyl)piperazine, typically involves multi-step chemical processes. For instance, the metabolites of certain benzylpiperazine compounds have been synthesized to confirm proposed structures, indicating a complex synthetic pathway that may involve steps such as alkylation, reduction, and cyclization (Ohtaka et al., 1989).

Molecular Structure Analysis

Spectroscopic methods like FT-IR, FT-Raman, UV, NMR, and molecular docking studies provide insights into the molecular structure of benzylpiperazine derivatives. For example, 1-(4-Methylbenzyl) piperazine was analyzed using these techniques to understand its conformers, molecular geometries, and interactions (Subashini & Periandy, 2017).

Chemical Reactions and Properties

Benzylpiperazine derivatives undergo various chemical reactions, reflecting their reactivity and functional group transformations. The reactions can include N-dealkylation, O-demethylation, and hydroxylation, as observed in the biotransformation pathways of certain benzylpiperazine compounds (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties of 1-isonicotinoyl-4-(2-methylbenzyl)piperazine and related compounds can be inferred from spectroscopic analyses, which reveal information about the compound's state, solubility, and stability. The detailed physical properties would depend on the specific molecular structure and substituents present in the compound.

Chemical Properties Analysis

The chemical properties of benzylpiperazine derivatives are determined by their molecular framework and functional groups. These properties influence the compound's reactivity, acidity/basicity, and potential for forming derivatives or undergoing substitution reactions. For example, the synthesis and study of imidazoline derivatives related to piperazine compounds have shown significant insights into their chemical behavior and potential for glucose homeostasis modulation (Le Bihan et al., 1999).

Mechanism of Action

While the mechanism of action for “1-isonicotinoyl-4-(2-methylbenzyl)piperazine” is not specified, piperazine compounds are known to have a wide range of biological and pharmaceutical activity .

Safety and Hazards

“1-(2-Methylbenzyl)piperazine” is classified as having acute oral toxicity (Category 4), skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-15-4-2-3-5-17(15)14-20-10-12-21(13-11-20)18(22)16-6-8-19-9-7-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMRHTKBSVKKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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